molecular formula C9H14O5 B050787 Diethyl 1,3-acetonedicarboxylate CAS No. 105-50-0

Diethyl 1,3-acetonedicarboxylate

Cat. No. B050787
CAS RN: 105-50-0
M. Wt: 202.2 g/mol
InChI Key: ZSANYRMTSBBUCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Diethyl 1,3-acetonedicarboxylate can be synthesized from anhydrous citric acid, which is reacted with ethanol to produce diethyl 3-oxopentanedioate. This ester product is then reduced to afford diethyl 3-hydroxypentanedioate, achieving a total yield of 94% and purity of 98.5% (Zang Yang-ling, 2008).

Molecular Structure Analysis

The molecular structure of this compound allows for the formation of N-aryl substituted diethyl 3-aminoglutaconates through reaction with aromatic amines and 2-aminonitriles, forming two isomeric forms that can interchange under specific conditions. This isomeric equilibrium has been studied using 1H NMR spectroscopy (T. Charvát et al., 1996).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including the base-catalyzed reaction with 2-hydroxybenzylidene indenediones, facilitating the synthesis of fluorenone-fused coumarins through a domino Michael–intramolecular Knoevenagel–aromatization–lactonization process (M. Shkoor, R. Bayari, 2021).

Physical Properties Analysis

This compound's physical properties, such as solubility, boiling point, and melting point, are crucial for its application in organic synthesis. These properties determine the compound's behavior in various solvents and reaction conditions. Although specific physical property data are not detailed in the provided sources, they can be inferred based on the compound's chemical structure and known behavior in similar chemical environments.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with nitrosyl chloride to produce diethyl 4-hydroxyisoxazole-3,5-dicarboxylate in quantitative yield, highlight its versatility in synthesizing heterocyclic compounds. The mechanism and product yield depend significantly on the reactants and conditions employed in the reaction (R. Silverman, 1978).

Scientific Research Applications

  • Formation of N-aryl Substituted Diethyl 3-aminoglutaconates : DADC reacts with aromatic amines forming N-aryl substituted diethyl 3-aminoglutaconates. These can exist in E and Z isomeric forms, which interchange under catalysis by acids or bases (Charvát et al., 1996).

  • Synthesis of Chiral Diazabicyclo[3.3.1]nonan-9-ones : DADC's reaction with formaldehyde and various (R)-amino acids yields nonracemic diazabicyclo[3.3.1]nonan-9-one derivatives. These derivatives are significant due to the presence of amino acid moieties (Vlasova et al., 2015).

  • Synthesis of Fluorenone-Fused Coumarins : A base-catalyzed reaction of DADC with 2-hydroxybenzylidene indenediones is a method for synthesizing fluorenone-fused coumarins, demonstrating its utility in natural product synthesis (Shkoor & Bayari, 2021).

  • Preparation of DADC-Magnesium Complex : DADC reacts with MgCl2 and Et3N to form a DADC-magnesium complex, which is considered an intermediate in the self-condensation of DADC (Yamato & Kusunoki, 1981).

  • Synthesis of 3-Fluoroalkyl-2,6-diethoxycarbonyl Phenols : Cyclocondensation of α-fluoroalkyl ketones or aldehydes with DADC provides a novel method for preparing meta-fluoroalkyl polysubstituted phenols (关慧平, 胡桥生, & 胡昌明, 2010).

  • Synthesis of 1,3-Acetone Dicarboxylic Acid Derivatives : Diethyl 3-oxopentanedioate, a derivative of DADC, is synthesized using anhydrous citric acid and is an important intermediate for drug synthesis (Zang Yang-ling, 2008).

  • Synthesis of Spirocyclic Compounds : DADC is used in a synthetic route to spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione, which avoids the use of column chromatography and can be scaled up efficiently (Jin et al., 2015).

Safety and Hazards

Diethyl 1,3-acetonedicarboxylate is classified as a combustible liquid . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool . Personal protective equipment such as dust masks, eyeshields, and gloves should be worn when handling this chemical .

Mechanism of Action

Target of Action

Diethyl 1,3-acetonedicarboxylate (DEAD) is a versatile compound used in organic synthesis. It primarily targets various organic compounds to facilitate the formation of complex structures . It has been used in the synthesis of novel pyrido[4,3,2-de]quinoline, isoquinolino[6,5,4,3-cde]quinoline, and pyrazomycin .

Mode of Action

DEAD interacts with its targets through chemical reactions. For instance, it reacts with 2-hydroxybenzylideneindenediones in a base-catalyzed reaction, providing a protocol for the synthesis of natural product-inspired fluorenone-fused coumarins . This process resembles a combination of domino Michael–intramolecular Knoevenagel–aromatization–lactonization reactions in a single step .

Biochemical Pathways

Dead has been used in the weiss-cook condensation reaction with various 1,2-dicarbonyl compounds, either at acidic or alkaline ph, to form cis-bicyclo[330]octane-3,7-dione derivatives . DEAD also undergoes self-condensation in the presence of ethyl chloroacetate and magnesium to furnish dihydroxy-homophthalate derivatives .

Pharmacokinetics

Its physical properties, such as its boiling point (250 °c) and density (1113 g/mL at 25 °C), have been documented .

Result of Action

The action of DEAD results in the synthesis of various complex organic compounds. For example, it has been used as a starting reagent in the synthesis of (±)-thienamycin, a potent β-lactam antibiotic . It also facilitates the synthesis of fluorenone-fused coumarins .

Action Environment

The action of DEAD is influenced by environmental factors such as temperature and the presence of other reactants. For instance, the reaction of DEAD with 2-hydroxybenzylideneindenediones was carried out in refluxing ethanol at 70 °C . The presence of a base catalyst, such as DMAP or Cs2CO3, significantly influences the yield of the reaction .

Biochemical Analysis

Biochemical Properties

Diethyl 1,3-acetonedicarboxylate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is used as a starting material in the synthesis of pyrido[4,3,2-de]quinoline, isoquinolino[6,5,4,3-cde]quinoline, and pyrazomycin . These compounds are crucial in various biochemical pathways and have applications in medicinal chemistry. This compound interacts with enzymes such as β-lactamase during the synthesis of β-lactam antibiotics like thienamycin . The nature of these interactions involves the formation of intermediate compounds that facilitate the synthesis of the final product.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect membrane protein stability, which is crucial for maintaining cellular functions such as signal transduction and material transport . The compound’s impact on gene expression and cellular metabolism is linked to its role in the synthesis of bioactive molecules that can modulate these processes. For instance, the synthesis of β-lactam antibiotics using this compound can lead to changes in bacterial cell wall synthesis, ultimately affecting bacterial growth and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, including enzymes and proteins. The compound acts as a substrate for enzymes involved in the synthesis of complex organic molecules. During these reactions, this compound undergoes chemical transformations that result in the formation of intermediate compounds. These intermediates then interact with other biomolecules to produce the final product . Additionally, this compound can inhibit or activate specific enzymes, thereby modulating biochemical pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to moisture . Long-term studies have shown that this compound can have sustained effects on cellular functions, particularly in in vitro studies involving bacterial cultures . The degradation products of this compound can also influence its long-term effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in biochemical reactions without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the synthesis of bioactive molecules. The compound interacts with enzymes such as β-lactamase and other cofactors that facilitate its conversion into intermediate compounds . These intermediates then participate in further biochemical reactions, leading to the production of final bioactive molecules. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments, where it participates in biochemical reactions. The localization and accumulation of the compound can influence its activity and function within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its participation in biochemical reactions and interactions with other biomolecules. The subcellular distribution of this compound can also influence its overall impact on cellular processes .

properties

IUPAC Name

diethyl 3-oxopentanedioate
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InChI

InChI=1S/C9H14O5/c1-3-13-8(11)5-7(10)6-9(12)14-4-2/h3-6H2,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZSANYRMTSBBUCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H14O5
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DSSTOX Substance ID

DTXSID1059317
Record name Diethyl 3-oxoglutarate
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Molecular Weight

202.20 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Diethyl 1,3-acetonedicarboxylate
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CAS RN

105-50-0
Record name Diethyl 1,3-acetonedicarboxylate
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Record name Diethyl acetonedicarboxylate
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Record name Diethyl 1,3-acetonedicarboxylate
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Record name Pentanedioic acid, 3-oxo-, 1,5-diethyl ester
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Record name DIETHYL ACETONEDICARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of diethyl 1,3-acetonedicarboxylate in organic synthesis?

A: this compound is a β-keto ester, possessing both a ketone and ester functional group. This unique arrangement makes it a valuable synthon in organic chemistry due to its ability to undergo a wide range of reactions, including alkylations, condensations, and cyclizations. [, , , ]

Q2: How does this compound facilitate the synthesis of fluorenone-fused coumarins?

A: As demonstrated in one study [], this compound reacts with 2-hydroxybenzylidene indenediones in a base-catalyzed domino reaction. This reaction sequence involves a Michael addition, intramolecular Knoevenagel condensation, aromatization, and lactonization, ultimately yielding the desired fluorenone-fused coumarin structures.

Q3: Can you provide an example of this compound being used to synthesize heterocyclic compounds?

A: Absolutely. Researchers have successfully employed this compound to construct various nitrogen-containing heterocycles. For instance, its reaction with ortho-substituted aryl azides leads to the formation of 1,2,3-triazolo[1,5-a]quinolines, -[1,7]naphthyridines, and -benzo[1,5]diazepines. [] This highlights the versatility of this compound in accessing diverse chemical scaffolds.

Q4: Are there specific reaction conditions that favor the use of this compound in synthesis?

A: While this compound can react under various conditions, certain reactions benefit from specific catalysts. For example, the synthesis of fluorenone-fused coumarins from this compound and 2-hydroxybenzylidene indenediones proceeds most efficiently in the presence of 4-Dimethylaminopyridine (DMAP) as a catalyst. []

Q5: Beyond heterocycles, what other classes of compounds can be synthesized using this compound?

A: this compound acts as a precursor in synthesizing diverse molecules. One study [] details its use in creating uracil-containing precursors for cylindrospermopsin alkaloids, highlighting its potential in natural product synthesis.

Q6: What analytical techniques are commonly used to characterize compounds derived from this compound?

A: Synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques. This includes infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS) to confirm the structure and purity of the synthesized molecules. []

Q7: Have there been any notable errors or unexpected findings in research involving this compound?

A: Interestingly, a historical study revisited Carl Bosch’s PhD thesis, which involved the reaction of this compound with 2-bromoacetophenone. [] The original work misidentified the reaction product; subsequent analysis revealed that instead of the anticipated cyclohexenone derivative, a highly functionalized α,β-unsaturated cyclopentenone derivative was formed. This underscores the importance of careful structural elucidation in chemical synthesis.

Q8: Are there any alternative reagents to this compound in certain reactions?

A: While this compound offers versatility, alternative β-keto esters or 1,3-dicarbonyl compounds might be explored depending on the specific synthetic target and reaction conditions. []

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